molecular formula C11H12F3NO2 B11727763 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine

1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine

Katalognummer: B11727763
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: SMOZRLTWKDPXLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolane ring and a methanamine group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine can be compared with other similar compounds that contain trifluoromethyl groups or dioxolane rings. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12F3NO2

Molekulargewicht

247.21 g/mol

IUPAC-Name

[2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)16-5-6-17-10/h1-4H,5-7,15H2

InChI-Schlüssel

SMOZRLTWKDPXLO-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)(CN)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.